5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a chloro group, and a hydroxypropyl group attached to a dimethylfuran moiety
Scientific Research Applications
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chlorinated thiophene with an amine derivative.
Formation of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alcohol derivatives.
Attachment of the Dimethylfuran Moiety: The final step involves the coupling of the hydroxypropyl group with the dimethylfuran moiety, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced derivatives of the carboxamide group.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-hydroxypropyl)thiophene-2-carboxamide: Lacks the dimethylfuran moiety.
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-carboxamide: Lacks the chloro group.
5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
The presence of both the chloro group and the dimethylfuran moiety in 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide makes it unique compared to its similar compounds. These structural features may impart distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-8-7-10(9(2)19-8)11(17)5-6-16-14(18)12-3-4-13(15)20-12/h3-4,7,11,17H,5-6H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIZLPALJVUQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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